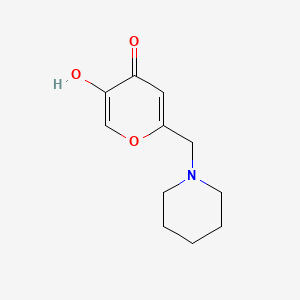

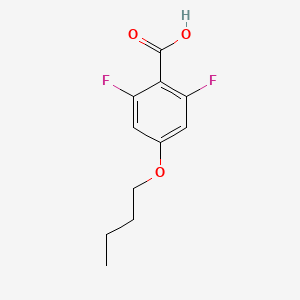

![molecular formula C16H14ClN3O4S B2929923 2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide CAS No. 2034323-23-2](/img/structure/B2929923.png)

2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

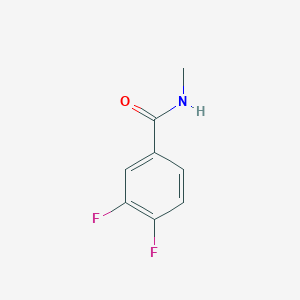

2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H14ClN3O4S and its molecular weight is 379.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Agent Synthesis

Research conducted by Hossan et al. (2012) explored the synthesis of pyrimidinone and oxazinone derivatives, including those fused with thiophene rings, as antimicrobial agents. This involved using citrazinic acid as a starting material and demonstrated good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Central Nervous System Depressant Activity

A study by Manjunath et al. (1997) synthesized 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives, which were evaluated for their central nervous system depressant activity. The study found that certain compounds exhibited marked sedative action (Manjunath et al., 1997).

Anticancer Drug Synthesis

The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug, was reported by Sharma et al. (2018). This compound was synthesized and characterized using various techniques and confirmed for its anticancer activity through in silico modeling (Sharma et al., 2018).

Insect Growth Regulator

Devi and Awasthi (2022) synthesized Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate and evaluated it as an insect growth regulator. The study involved extensive characterization and testing against Galleria mellonella, showing its potential as a juvenile hormone mimic for insect control (Devi & Awasthi, 2022).

Electrochemical Polymerization Application

Carbas et al. (2014) explored the electrochemical polymerization of a new low-voltage oxidized thienylenepyrrole derivative and its application in electrochromic devices. The synthesized polymer displayed multichromic properties and was applied in an electrochromic device, demonstrating its potential in this field (Carbas et al., 2014).

Molecular Imprinted Polymer Enhancement

Fahim and Abu-El Magd (2021) investigated the use of 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide in enhancing molecular imprinted polymers as organic fillers on bagasse cellulose fibers. This included biological evaluation and computational calculations, demonstrating its application in paper sheet manufacturing and antimicrobial activities (Fahim & Abu-El Magd, 2021).

作用機序

Target of Action

It shares structural similarities with 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known plant growth regulator and herbicide . 2,4-D primarily targets plant growth hormones, specifically auxins, which are essential for plant cell growth and differentiation .

Biochemical Pathways

This pathway is crucial for various aspects of plant growth and development, including cell elongation, apical dominance, and tissue differentiation .

Pharmacokinetics

2,4-d, a structurally similar compound, is known to be poorly soluble in water but readily soluble in organic solvents . This suggests that the compound might have similar solubility properties, which could impact its bioavailability.

Result of Action

Based on its structural similarity to 2,4-d, it can be inferred that it might cause uncontrolled and unsustainable growth in plants, leading to their eventual death .

Action Environment

It is known that the efficacy of 2,4-d can be influenced by various environmental factors, including temperature, humidity, and light conditions . Therefore, it can be inferred that similar environmental factors might also influence the action of this compound.

生化学分析

Biochemical Properties

Based on its structural similarity to other chlorophenoxy compounds, it may interact with various enzymes, proteins, and other biomolecules The nature of these interactions could be influenced by the compound’s chlorophenoxy and dihydrothieno[3,2-d]pyrimidin groups, which may form hydrogen bonds or engage in hydrophobic interactions with biomolecules

Cellular Effects

Given its structural features, it could potentially influence cell function by interacting with cellular signaling pathways, affecting gene expression, or altering cellular metabolism . Further experimental studies are required to elucidate these potential effects.

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression

Metabolic Pathways

The metabolic pathways involving 2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide are not currently known. The compound’s interactions with enzymes or cofactors, as well as its effects on metabolic flux or metabolite levels, remain to be investigated .

特性

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O4S/c17-10-1-3-11(4-2-10)24-9-13(21)18-6-7-20-15(22)14-12(5-8-25-14)19-16(20)23/h1-5,8H,6-7,9H2,(H,18,21)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWIJNULEVONSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

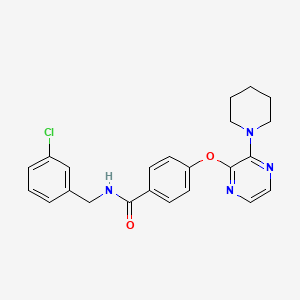

![N-(4-chloro-2-fluorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2929846.png)

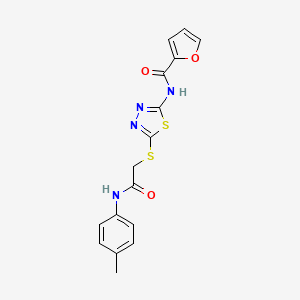

![3,4,5-trimethoxy-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2929850.png)

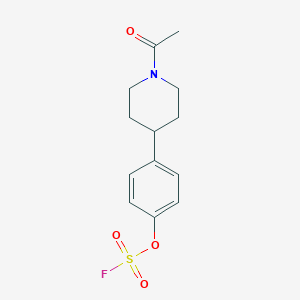

![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929854.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2929857.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2929860.png)